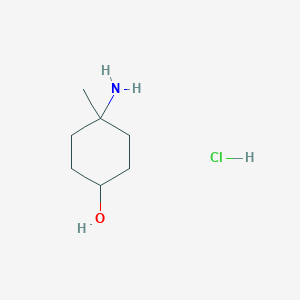

trans-4-Amino-4-methylcyclohexanol hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-amino-4-methylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTUFPOPBVLWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-32-3 | |

| Record name | Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-4-methylcyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of trans-4-Amino-4-methylcyclohexanol Hydrochloride

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of small organic molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique for this purpose, providing unparalleled insight into molecular structure, stereochemistry, and conformation. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for trans-4-Amino-4-methylcyclohexanol hydrochloride. As no complete public spectral assignment for this specific molecule is readily available, this guide will provide a detailed prediction and interpretation of its NMR spectra, grounded in established principles of NMR theory and data from closely related analogs.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the NMR spectra of substituted cyclohexane derivatives. We will delve into the conformational analysis of the molecule, predict the chemical shifts and coupling constants for both ¹H and ¹³C nuclei, and discuss the application of two-dimensional NMR techniques for unambiguous signal assignment. Furthermore, this guide provides detailed, field-proven experimental protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Molecular Structure and Conformational Analysis

This compound possesses a cyclohexane ring with three substituents: a hydroxyl group, a methyl group, and a protonated amino group (ammonium). The "trans" designation indicates that the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. In solution, the cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. For the trans isomer, the thermodynamically most stable conformation will have the bulkier substituents in the equatorial positions.

The protonated amino group (-NH₃⁺) is sterically demanding, as is the methyl group. The hydroxyl group is smaller. In the preferred chair conformation of this compound, the hydroxyl group and the protonated amino group will reside in equatorial positions to minimize 1,3-diaxial interactions. Consequently, the methyl group will be in an axial position.

Caption: Predicted stable chair conformation of this compound.

This conformational preference is critical as the axial or equatorial orientation of protons and carbon atoms significantly influences their chemical shifts and the observed proton-proton coupling constants.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The protonation of the amino group will lead to a downfield shift of the protons on the adjacent carbon (C4) and the amine protons themselves. The chemical shifts are predicted for a deuterated solvent such as D₂O or DMSO-d₆. In D₂O, the acidic protons of the -OH and -NH₃⁺ groups will exchange with deuterium and will not be observed.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H1 (CH-OH) | ~3.6 - 3.8 | Multiplet | J_ax-ax ≈ 10-13 Hz, J_ax-eq ≈ 2-5 Hz | The proton at C1 is in an axial position, leading to a relatively upfield shift compared to an equatorial proton.[1] It will exhibit large axial-axial and smaller axial-equatorial couplings to the adjacent C2 and C6 protons. |

| H2, H6 (axial) | ~1.2 - 1.4 | Multiplet | J_gem ≈ 12-15 Hz, J_ax-ax ≈ 10-13 Hz, J_ax-eq ≈ 2-5 Hz | These axial protons are shielded and will show large geminal and axial-axial couplings. |

| H2, H6 (equatorial) | ~2.0 - 2.2 | Multiplet | J_gem ≈ 12-15 Hz, J_ax-eq ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz | Equatorial protons are deshielded relative to their axial counterparts and will exhibit smaller vicinal couplings. |

| H3, H5 (axial) | ~1.4 - 1.6 | Multiplet | J_gem ≈ 12-15 Hz, J_ax-ax ≈ 10-13 Hz, J_ax-eq ≈ 2-5 Hz | Similar to H2 and H6 axial protons, but slightly deshielded due to proximity to C4 substituents. |

| H3, H5 (equatorial) | ~1.8 - 2.0 | Multiplet | J_gem ≈ 12-15 Hz, J_ax-eq ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz | Deshielded relative to their axial counterparts. |

| -CH₃ | ~1.3 - 1.5 | Singlet | N/A | The methyl group is attached to a quaternary carbon and will appear as a singlet. Its axial position will result in a slightly shielded chemical shift. |

| -NH₃⁺ | ~7.5 - 8.5 | Broad Singlet | N/A | In a non-exchanging solvent like DMSO-d₆, the ammonium protons will be visible as a broad singlet due to quadrupolar coupling with the nitrogen atom and exchange. |

| -OH | ~4.5 - 5.5 | Broad Singlet | N/A | In a non-exchanging solvent, the hydroxyl proton will appear as a broad singlet. Its chemical shift is concentration and temperature-dependent. |

The interpretation of the coupling constants is crucial for confirming the stereochemistry. The observation of large (10-13 Hz) axial-axial couplings for the H1 proton would be a key indicator of the trans configuration with the hydroxyl group in an equatorial position.[1] The relationship between the dihedral angle and the coupling constant is described by the Karplus equation.[2][3]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the symmetry of the molecule, five distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (CH-OH) | ~68 - 72 | The carbon bearing the hydroxyl group is significantly deshielded. The equatorial orientation of the -OH group generally leads to a downfield shift compared to an axial one.[1] |

| C2, C6 | ~34 - 38 | These methylene carbons are adjacent to the C1 carbinol carbon. |

| C3, C5 | ~28 - 32 | These methylene carbons are beta to the hydroxyl group and adjacent to the C4 quaternary carbon. |

| C4 (C-N, C-CH₃) | ~55 - 60 | The quaternary carbon attached to the protonated amino group and the methyl group will be deshielded. The presence of the electron-withdrawing ammonium group causes a significant downfield shift. |

| -CH₃ | ~25 - 30 | The axial methyl group will be shielded due to the gamma-gauche effect with the axial protons at C2 and C6. |

2D NMR Correlations for Unambiguous Assignment

To definitively assign the predicted ¹H and ¹³C signals, two-dimensional NMR experiments are indispensable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. We would expect to see correlations between H1 and the H2/H6 protons, and between the geminal and vicinal protons of the cyclohexane ring, allowing for the tracing of the spin systems.

-

¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This would allow for the unambiguous assignment of the C1, C2/C6, and C3/C5 signals based on the already assigned proton resonances. The quaternary C4 carbon will not show a correlation in an HSQC spectrum.

Caption: Workflow for NMR spectral assignment.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

1. Sample Preparation

-

Analyte: this compound.

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectra.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterium oxide (D₂O) is a good choice due to the hydrochloride salt's polarity. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are also suitable alternatives.[1] The choice of solvent will affect the chemical shifts of exchangeable protons.

-

Concentration:

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[1][5]

-

Cap the NMR tube and label it clearly.

-

2. NMR Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg').

-

Spectral Width: ~12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.[6][7]

-

Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ is necessary.[8]

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): This will depend on the sample concentration and can range from several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

-

-

2D NMR (COSY and HSQC):

-

Standard pulse programs provided by the spectrometer manufacturer should be used.

-

The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. Default parameter sets are often a good starting point.

-

Conclusion

NMR spectroscopy is an exceptionally powerful tool for the structural elucidation of this compound. By carefully analyzing the predicted chemical shifts, multiplicities, and coupling constants in the ¹H and ¹³C NMR spectra, a confident structural assignment can be made. The stereochemistry of the molecule is particularly revealed through the magnitudes of the proton-proton coupling constants, which are dictated by the dihedral angles in the preferred chair conformation. The use of 2D NMR techniques like COSY and HSQC is essential for the unambiguous assignment of all proton and carbon signals. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, which is paramount in research and drug development.

References

-

University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy - 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Ritter, S. K. (2003, December 22). Karplus Equation. Chemical & Engineering News. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

Ali, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences, 24(15), 12267. [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Davis. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Robinette, S. L., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Analytical Chemistry, 86(24), 12344–12351. [Link]

-

Kumar, A., & Singh, R. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 4(1), 1-10. Retrieved from [Link]

-

Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

Sources

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 3. Karplus equation - Wikipedia [en.wikipedia.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

Infrared (IR) spectroscopy of trans-4-Amino-4-methylcyclohexanol hydrochloride

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of trans-4-Amino-4-methylcyclohexanol Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (CAS: 1447955-52-3)[1]. As a bifunctional molecule with applications as a building block in pharmaceutical synthesis, its structural verification is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and verifying the overall molecular structure. This document is intended for researchers, analytical chemists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and detailed band assignment for this specific compound.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

This compound is a substituted cyclohexanol derivative containing a tertiary amine (protonated as an ammonium salt) and a secondary alcohol. The precise arrangement of these functional groups on the cyclohexane ring dictates its chemical reactivity and suitability for downstream applications.

Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. These frequencies are dependent on the masses of the atoms in the bond, the bond strength, and the overall molecular environment. By measuring the frequencies at which a molecule absorbs IR radiation, we can deduce the presence of specific functional groups, making it an indispensable tool for identity confirmation and quality control. For a molecule like this compound, IR spectroscopy provides a unique "fingerprint," allowing for unambiguous confirmation of its structure.

Molecular Structure and Key Vibrational Modes

To effectively interpret the IR spectrum, one must first understand the molecule's structure and the expected vibrations from its constituent functional groups.

Chemical Structure:

-

IUPAC Name: rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride[1]

-

Molecular Formula: C₇H₁₆ClNO[1]

-

Key Functional Groups:

-

Secondary Hydroxyl (-OH): Subject to hydrogen bonding.

-

Primary Ammonium (-NH₃⁺): The amino group is protonated by HCl, forming a primary ammonium salt. This has profoundly different spectral characteristics than a free amine (-NH₂).

-

Cyclohexane Ring: Composed of multiple methylene (-CH₂) groups.

-

Methyl Group (-CH₃): Attached to a quaternary carbon.

-

Carbon-Framework: C-O and C-N single bonds.

-

The hydrochloride form is critical; the protonation of the primary amine to an ammonium ion (-NH₃⁺) is the most significant factor influencing the N-H vibrational region.

Experimental Protocol: A Self-Validating Approach to Sample Preparation

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. Since this compound is a solid crystalline salt, the primary challenge is to prepare a sample that allows for efficient transmission of the IR beam while minimizing light scattering, which can distort the baseline.

Recommended Method: The KBr Pellet Technique

This method is the gold standard for obtaining high-quality IR spectra of solid samples. The principle relies on dispersing the analyte in a matrix of potassium bromide (KBr), which is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and has a refractive index that helps reduce scattering.

Causality Behind the Protocol:

-

Drying is Critical: KBr is hygroscopic. Any absorbed water will introduce a very broad O-H absorption band around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹, potentially obscuring the analyte's O-H and N-H stretching and bending vibrations. Therefore, using oven-dried KBr and ensuring the sample is anhydrous is a self-validating step to ensure spectral integrity.

Step-by-Step Methodology:

-

Preparation: Place spectroscopic grade KBr in an oven at ~110°C for at least 2 hours to ensure it is completely dry. Store in a desiccator until use.

-

Grinding: In an agate mortar and pestle, add approximately 100 mg of dried KBr. Add 1-2 mg of the this compound sample (a sample-to-KBr ratio of 1-2%).

-

Mixing: Grind the mixture thoroughly for 3-5 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation (<2 microns) to eliminate scattering and to achieve a homogenous dispersion.[2] The mixture should appear as a fine, uniform powder.

-

Pellet Pressing: Transfer the powder to a pellet-pressing die. Assemble the die and press using a hydraulic press at 7-10 tons of pressure for approximately 2 minutes. The resulting pellet should be thin and transparent.

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder to acquire the spectrum.

Alternative Method: Nujol™ Mull

If a hydraulic press is unavailable, a Nujol™ (mineral oil) mull is a viable alternative.

Methodology:

-

Grind ~5-10 mg of the solid sample to a fine powder in an agate mortar.[3]

-

Add one to two drops of Nujol™ and continue grinding until a smooth, thick paste is formed.[4]

-

Spread a thin, even film of the paste onto a KBr or NaCl salt plate, and cover with a second plate.

-

Mount the plates in the spectrometer for analysis.

Trustworthiness Check: Be aware that Nujol™ is a hydrocarbon and will show strong C-H stretching (~2920, 2850 cm⁻¹) and bending (~1460, 1375 cm⁻¹) absorptions in the spectrum. These will obscure the analyte's signals in these regions, a key trade-off for the method's simplicity.

Caption: Correlation of functional groups to IR regions.

Summary Data Table

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3500 - 3200 | O-H Stretch (Alcohol) | Strong, Broad | Indicative of extensive hydrogen bonding. [5][6][7] |

| 3200 - 2500 | N-H Stretch (Ammonium, -NH₃⁺) | Strong, Very Broad | Overlapping envelope, characteristic of amine salts. [8][9] |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium-Strong | Asymmetric and symmetric stretches of CH₂ and CH₃ groups. [10] |

| 1625 - 1560 | N-H Asymmetric Bend (Ammonium, -NH₃⁺) | Medium-Strong | Key diagnostic peak for a primary ammonium salt. [9] |

| 1550 - 1500 | N-H Symmetric Bend (Ammonium, -NH₃⁺) | Medium | Second key diagnostic peak for a primary ammonium salt. [9] |

| 1480 - 1440 | C-H Bend (CH₂ Scissoring) | Medium | From the cyclohexane ring. [10] |

| ~1375 | C-H Bend (CH₃ Symmetric) | Medium-Weak | "Umbrella" mode of the methyl group. |

| 1150 - 1075 | C-O Stretch (Secondary Alcohol) | Strong | A prominent peak in the fingerprint region. [5] |

| 1250 - 1000 | C-N Stretch (Aliphatic) | Weak-Medium | May be obscured by or overlap with the C-O stretch. [8] |

Conclusion

The infrared spectrum of this compound is rich with information that, when interpreted correctly, provides unambiguous confirmation of its chemical identity. The key identifiers are the extremely broad N-H stretching envelope of the ammonium salt, the distinct N-H bending vibrations between 1625-1500 cm⁻¹, the broad O-H stretch of the alcohol, and the strong C-O stretching band in the fingerprint region. By following the validated experimental protocols and using the detailed spectral assignments provided in this guide, researchers can confidently use IR spectroscopy as a primary tool for the structural characterization of this important chemical building block.

References

-

Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS - NTA CSIR NET. Retrieved from [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

PharmaTutor. (2010). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

The Royal Society. (n.d.). The vibration spectrum and molecular configuration of cyclohexane. Retrieved from [Link]

-

PubMed. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. pharmatutor.org [pharmatutor.org]

- 5. adichemistry.com [adichemistry.com]

- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass spectrometry analysis of trans-4-Amino-4-methylcyclohexanol hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry Analysis of trans-4-Amino-4-methylcyclohexanol Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical synthesis. Authored for researchers, analytical scientists, and drug development professionals, this document delves into the core principles and practical methodologies required for the robust characterization of this compound. We explore two primary analytical pathways: Liquid Chromatography-Mass Spectrometry (LC-MS), the preferred method for this polar, non-volatile analyte, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The guide emphasizes the causality behind experimental choices, from sample preparation and chromatographic separation to ionization techniques and fragmentation analysis. Detailed, field-proven protocols, data interpretation strategies, and advanced applications in impurity profiling are presented to ensure scientific integrity and immediate applicability in a laboratory setting.

Introduction: The Analytical Imperative

trans-4-Amino-4-methylcyclohexanol is a substituted cycloalkane derivative featuring both an amino and a hydroxyl functional group. Its hydrochloride salt form enhances stability and solubility, making it a common state for storage and handling. In the pharmaceutical industry, compounds of this class are valuable chiral building blocks and intermediates.[1][2] The precise and accurate characterization of this intermediate is paramount, as the purity profile directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

Mass spectrometry, coupled with chromatographic separation, stands as the definitive analytical tool for this purpose. It offers unparalleled sensitivity and specificity, enabling not only the confirmation of the primary structure but also the detection and identification of trace-level process impurities and degradation products.[3] This guide outlines the strategic development of mass spectrometry-based methods for this compound, focusing on electrospray ionization (ESI) for direct analysis and electron ionization (EI) for analysis post-derivatization.

Physicochemical Properties & Analytical Strategy

The molecular structure of trans-4-Amino-4-methylcyclohexanol dictates the optimal analytical approach. Its key properties are summarized below.

| Property | Value/Description | Implication for MS Analysis |

| Molecular Formula | C₇H₁₆ClNO | The free base is C₇H₁₅NO. |

| Molecular Weight | 165.66 g/mol (HCl salt) | The free base has a monoisotopic mass of ~129.115 Da. |

| Polarity | High | Due to the -NH₂ and -OH functional groups. Favors LC over GC. |

| Volatility | Low | The presence of polar functional groups and its salt form prevent direct volatilization.[4] |

| Thermal Stability | Moderate | Prone to degradation at high temperatures required for GC. |

| Basicity | High (pKa of amino group) | The primary amine is readily protonated, making it ideal for positive-ion mode ESI. |

Based on these properties, direct analysis by Gas Chromatography (GC) is challenging. The high polarity and low volatility lead to poor peak shape, tailing, and potential thermal degradation within the GC inlet.[5] Therefore, two primary strategies are considered:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The most direct and preferred approach. The analyte is analyzed from a solution, bypassing the need for volatilization. ESI is the ideal ionization source for such polar molecules.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: An alternative strategy where the polar functional groups are chemically modified to increase volatility and thermal stability.[7][8]

Primary Analytical Pathway: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone for the analysis of pharmaceutical intermediates like trans-4-Amino-4-methylcyclohexanol.[9] The workflow involves chromatographic separation followed by ionization, mass analysis, and detection.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

- Accurately weigh 10 mg of this compound.

- Dissolve in 10 mL of a 50:50 methanol:water solution to create a 1 mg/mL stock solution.

- Perform serial dilutions using the same solvent to prepare working solutions (e.g., 1 µg/mL) for analysis.

- Rationale: A polar solvent mixture ensures complete dissolution of the hydrochloride salt.

2. Liquid Chromatography Conditions:

- Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is often suitable for highly polar amines. Alternatively, a C18 column can be used with appropriate mobile phase modifiers.

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Rationale: Formic acid serves as a proton source, promoting the formation of the [M+H]⁺ ion in the ESI source, thereby enhancing sensitivity.[10]

- Gradient: Start with a high percentage of organic phase (e.g., 95% B) for HILIC, or a low percentage for reversed-phase.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2 µL.

3. Mass Spectrometry Conditions (Positive ESI Mode):

- Ion Source: Electrospray Ionization (ESI).

- Ion Mode: Positive.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150 °C.

- Desolvation Gas Flow: 600 L/hr (Nitrogen).

- Desolvation Temperature: 350 °C.

- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.[11]

- Acquisition Mode: Full Scan (MS¹) from m/z 50-500. For fragmentation studies, use tandem MS (MS/MS) mode with collision-induced dissociation (CID).

- Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

Ionization & Mass Analysis

Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase.[12] For trans-4-Amino-4-methylcyclohexanol, the primary amine group is highly basic and will readily accept a proton from the acidic mobile phase to form a protonated molecule, [M+H]⁺, where M is the neutral free base.

-

Free Base (C₇H₁₅NO): Exact Mass ≈ 129.1154 Da

-

Protonated Molecule [M+H]⁺: Expected m/z ≈ 130.1232

Using a high-resolution mass spectrometer (HRMS) like a Q-TOF allows for the measurement of this ion with high mass accuracy (sub-ppm), which can be used to confirm its elemental composition (C₇H₁₆NO⁺).[13]

Quadrupole Mass Analyzer: A quadrupole consists of four parallel rods to which DC and radiofrequency (RF) voltages are applied.[14] By varying these voltages, the analyzer can be set to allow only ions of a specific mass-to-charge ratio to pass through to the detector, acting as a "mass filter".[15][16] In Q-TOF systems, the quadrupole is used to select a precursor ion (e.g., m/z 130.12) before it is sent to a collision cell for fragmentation.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry is crucial for structural confirmation. The protonated molecule (m/z 130.12) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of cyclic amines and alcohols is governed by established chemical principles.

Proposed Fragmentation Pathway: The primary site of protonation is the highly basic amino group. Fragmentation is typically initiated by cleavage of bonds alpha or beta to the charge center.[17][18]

-

Loss of Water (H₂O): A common fragmentation for protonated alcohols, leading to a dehydrated ion at m/z 112.11 .

-

Loss of Ammonia (NH₃): Cleavage of the C-N bond can lead to the loss of ammonia, resulting in an ion at m/z 113.10 .

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines.[19][20] For this molecule, this can lead to ring-opening and subsequent fragmentation, producing various smaller ions. A significant fragment could arise from the loss of an ethyl radical followed by ring cleavage.

Diagram: LC-MS/MS Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of the target analyte.

Diagram: Proposed ESI-MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of protonated trans-4-Amino-4-methylcyclohexanol.

Alternative Pathway: GC-MS with Derivatization

While LC-MS is superior for this analyte, GC-MS can be a valuable orthogonal technique, especially for volatile impurities or when LC-MS is unavailable. This requires derivatization to overcome the compound's inherent polarity and low volatility.[21]

Rationale and Choice of Derivatization

Derivatization chemically modifies the polar -NH₂ and -OH groups, replacing the active hydrogens with nonpolar moieties. This increases volatility and thermal stability, making the analyte suitable for GC analysis.[4]

Silylation is a common and effective method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the amine and hydroxyl groups to form trimethylsilyl (TMS) ethers and amines.

Experimental Protocol: Silylation for GC-MS

1. Sample Preparation and Derivatization:

- Place a dried aliquot of the sample (approx. 100 µg) into a 2 mL autosampler vial.

- Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile).

- Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[4]

- Cap the vial tightly and heat at 70 °C for 30 minutes.

- Cool the vial to room temperature before injection.

- Self-Validation: A reagent blank (solvent + BSTFA only) must be run to identify any reagent-based artifacts.

2. Gas Chromatography-Mass Spectrometry Conditions:

- GC Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Inlet Temperature: 250 °C.

- Injection Mode: Split (e.g., 20:1 ratio).

- Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

- MS Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- MS Transfer Line Temp: 280 °C.

- Mass Range: m/z 40-600.

Fragmentation of the Derivatized Analyte

Under EI, the derivatized molecule will undergo hard ionization, leading to extensive and predictable fragmentation. The resulting mass spectrum can be used for library matching (if available) or manual interpretation to confirm the structure. The di-TMS derivative would have a molecular weight of 273 g/mol . Key fragments would include ions corresponding to the loss of a methyl group (m/z 258) and other characteristic silyl fragments (e.g., m/z 73).

Data Interpretation and Applications in Drug Development

Structural Elucidation: The combination of an accurate mass measurement of the parent ion (from LC-HRMS) and the logical fragmentation patterns observed in the MS/MS spectrum provides unambiguous confirmation of the analyte's structure.

Impurity Profiling: In pharmaceutical development, identifying and controlling impurities is a critical regulatory requirement.[22] The developed LC-MS method is highly effective for impurity profiling.[11]

-

Detection: The high sensitivity of MS allows for the detection of impurities at levels below 0.05%.

-

Identification: By analyzing the accurate mass and MS/MS fragmentation of an unknown peak, a chemical formula and structure can be proposed for the impurity. This is essential for understanding its origin (e.g., starting material, byproduct, or degradant) and assessing its potential toxicity.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is most effectively accomplished using LC-MS with electrospray ionization. This approach provides a direct, sensitive, and structurally informative characterization of the molecule. High-resolution mass spectrometry and tandem MS are indispensable tools for confirming the elemental composition and elucidating the molecular structure through fragmentation analysis. For orthogonal confirmation or specific applications, GC-MS following a silylation derivatization step offers a viable alternative. These validated methodologies are fundamental to ensuring the quality and purity of this important pharmaceutical intermediate, directly supporting the development of safe and effective medicines. Future work could involve the development of quantitative assays for impurity tracking and the application of these methods in stability and forced degradation studies.

References

- Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.

- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. BenchChem.

- Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.

- Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry.

- Lab-Training. (2014). Quadrupole mass analyzer: Easy principle, working mechanism, advantages. Lab-Training.com.

- Slideshare. (n.d.). Quadrupole mass spectrometer. Slideshare.

- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.

- Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science.

- Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts.

- Wikipedia. (n.d.). Quadrupole mass analyzer. Wikipedia.

- IJARIIE. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. IJARIIE.

- Md Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules.

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College.

- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.

- van der Burg, M. J., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.

- JoVE. (2024). Mass Spectrometry: Amine Fragmentation. JoVE.

- Wikipedia. (n.d.). Electrospray ionization. Wikipedia.

- SIELC Technologies. (2018). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. SIELC Technologies.

- Agilent. (n.d.). Analysis of ethanol amines. Agilent Technologies.

- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts.

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.

- ChemicalBook. (2025). trans-4-Aminocyclohexanol. ChemicalBook.

- Lehmann, B. (1998). Process for the preparation of trans-4-aminocyclohexanol. Google Patents.

Sources

- 1. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chimia.ch [chimia.ch]

- 10. 4-Aminocyclohexanol | SIELC Technologies [sielc.com]

- 11. hpst.cz [hpst.cz]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]

- 14. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 15. chemistnotes.com [chemistnotes.com]

- 16. Quadrupole mass spectrometer | PPTX [slideshare.net]

- 17. GCMS Section 6.15 [people.whitman.edu]

- 18. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of 4-Amino-4-methylcyclohexanol isomers

An In-depth Technical Guide to the Stereochemistry of 4-Amino-4-methylcyclohexanol Isomers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 4-amino-4-methylcyclohexanol, a substituted cyclohexane derivative with significant implications in synthetic chemistry and drug development. The presence of two stereocenters gives rise to distinct diastereomers, cis and trans, each with unique conformational preferences and physicochemical properties. This document delves into the structural nuances of these isomers, their conformational analysis based on the principles of cyclohexane chair energetics, and established methodologies for their synthesis, separation, and characterization. Detailed experimental protocols and spectroscopic data interpretation are provided to serve as a practical resource for researchers, scientists, and professionals in the field of drug development. The critical role of stereoisomerism in determining biological activity is also discussed, underscoring the necessity for precise stereochemical control and analysis.

Introduction to the Stereoisomers of 4-Amino-4-methylcyclohexanol

4-Amino-4-methylcyclohexanol is a bifunctional molecule containing both an amino and a hydroxyl group on a cyclohexane ring. The stereochemical relationship between these two functional groups, dictated by their positions on carbons 1 and 4, results in the formation of two diastereomers: cis-4-amino-4-methylcyclohexanol and trans-4-amino-4-methylcyclohexanol. Each of these diastereomers is chiral and exists as a pair of enantiomers.

The distinction between these isomers is not merely academic; stereoisomers of a chiral compound can exhibit dramatically different pharmacological, toxicological, and metabolic properties.[1][2] Therefore, the ability to selectively synthesize, separate, and characterize these isomers is paramount for the development of safe and effective chemical entities. This guide provides the foundational knowledge and practical protocols to navigate the complexities of this system.

Molecular Structure of Diastereomers

The core structural difference lies in the relative orientation of the C-O and C-N bonds relative to the plane of the cyclohexane ring.

-

trans-isomer : The hydroxyl and amino groups are on opposite sides of the ring.

-

cis-isomer : The hydroxyl and amino groups are on the same side of the ring.

Caption: 2D structures of trans and cis isomers.

Conformational Analysis: The Energetic Landscape

The three-dimensional shape and stability of the 4-amino-4-methylcyclohexanol isomers are governed by the principles of cyclohexane conformational analysis. The chair conformation is the most stable arrangement, and substituents preferentially occupy the equatorial position to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions.[3]

trans-Isomer Conformational Equilibrium

The trans isomer can exist in two interconverting chair conformations: one with both the -OH and -N(H)CH₃ groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).

-

Diequatorial Conformation : This is the overwhelmingly favored conformation. The bulky substituents are located in the less sterically hindered equatorial positions, leading to maximum stability.

-

Diaxial Conformation : This conformation is highly unstable due to severe 1,3-diaxial steric clashes between the axial substituents and the axial hydrogens on the ring. The energetic penalty is so high that this conformer's population is negligible at room temperature.

cis-Isomer Conformational Equilibrium

For the cis isomer, any chair conformation will necessarily have one substituent in an axial position and the other in an equatorial position. The molecule undergoes a rapid ring flip between two chair conformers of roughly equal energy.

-

Conformer A : Axial -OH group and Equatorial -N(H)CH₃ group.

-

Conformer B : Equatorial -OH group and Axial -N(H)CH₃ group.

The equilibrium between these two conformers will be determined by the relative steric bulk (A-value) of the hydroxyl versus the amino group.

Caption: Workflow for isomer separation and characterization.

Biological Significance and Applications

The precise three-dimensional arrangement of functional groups is critical for molecular recognition in biological systems, such as the binding of a drug to its target receptor or enzyme. The cis and trans isomers of 4-amino-4-methylcyclohexanol, having different spatial orientations of their amino and hydroxyl groups, will present entirely different pharmacophores. This leads to distinct biological activities.

While 4-amino-4-methylcyclohexanol itself is primarily a synthetic intermediate, its structural motif is found in various biologically active molecules. For example, related 4-amino-cyclohexanol derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals. [4][5]The stereochemical integrity of these intermediates is crucial, as the wrong stereoisomer could be inactive or, in the worst-case scenario, lead to harmful off-target effects, as famously demonstrated by the thalidomide tragedy. [2]

Conclusion

The stereochemistry of 4-amino-4-methylcyclohexanol is a prime example of how subtle differences in molecular architecture lead to significant variations in physical and chemical properties. A thorough understanding of their conformational preferences is essential for predicting their behavior and devising effective strategies for their synthesis and separation. NMR spectroscopy stands out as the most powerful analytical tool for their unambiguous structural assignment. For any researcher working with this or related compounds, rigorous stereochemical control and characterization are not merely best practices but a fundamental requirement for scientific integrity and the successful development of new chemical entities.

References

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]

-

Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald Publication Server. Available from: [Link]

- PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents.

- Production of trans-4-amino-cyclohexanol from paracetamol. Google Patents.

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. Available from: [Link]

- 4-TRANS- (N-ISOPROPYLIDEN-AMINO) -CYCLOHEXANOL AND METHOD FOR THE PRODUCTION THEREOF. Google Patents.

-

N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. ACS Publications. Available from: [Link]

-

4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. PubMed. Available from: [Link]

-

How Do IR Spectra Differ Between 4-Methylcyclohexene and 4-Methylcyclohexanol? Physics Forums. Available from: [Link]

-

Conformational analysis. Organic Chemistry 1: An open textbook. Available from: [Link]

-

Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. brainly.com. Available from: [Link]

-

The Role of Isomerism in Biological Activity. Solubility of Things. Available from: [Link]

Sources

- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of trans-4-Amino-4-methylcyclohexanol Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of trans-4-Amino-4-methylcyclohexanol hydrochloride, a key intermediate in pharmaceutical synthesis. Given the general scarcity of published, systematic solubility data for this specific salt, this document emphasizes the foundational physicochemical principles governing its dissolution in organic media. It offers researchers, scientists, and drug development professionals the theoretical knowledge and practical methodologies required to predict, measure, and interpret solubility profiles. The guide details the critical interplay between the salt's lattice energy and the solvent's solvation power, explores the influence of solvent properties such as dielectric constant and hydrogen bonding capacity, and provides a robust, step-by-step protocol for experimental solubility determination using the isothermal shake-flask method.

Introduction: The Significance of Solubility

This compound is a substituted cycloalkane derivative containing a primary amine and a tertiary alcohol. As a hydrochloride salt, its physical properties are dominated by its ionic character. The solubility of this compound is a critical parameter in drug development and manufacturing, influencing reaction kinetics, purification strategies (such as crystallization), formulation design, and ultimately, bioavailability.[1][2]

Understanding solubility in various organic solvents allows scientists to:

-

Select appropriate solvents for chemical synthesis and reaction workups.

-

Design efficient crystallization processes for purification and isolation.[3]

-

Develop stable liquid formulations for preclinical and clinical studies.[4]

-

Control particle size and morphology, which are crucial for drug performance.

This guide will navigate the theoretical underpinnings of salt solubility before presenting a practical, validated methodology for its empirical determination.

Theoretical Framework: The Energetics of Dissolution

The dissolution of an ionic salt like this compound is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsoln). For dissolution to be spontaneous, ΔGsoln must be negative. This value is determined by the balance between two major energetic contributions: the Lattice Energy (EL) and the Solvation Energy (EH) .[5]

ΔGsoln = EH - EL

-

Lattice Energy (EL): This is the energy required to break apart the ionic crystal lattice and separate the protonated amine cation and the chloride anion into their gaseous states.[6][7][8] It is an endothermic process (positive value) and is influenced by the size and charge of the ions.[9] Stronger ionic bonds lead to higher lattice energy and, consequently, lower solubility.

-

Solvation Energy (EH): This is the energy released when solvent molecules surround and stabilize the separated ions.[6][7][8] This is an exothermic process (negative value). The magnitude of the solvation energy depends on the strength of the interactions between the ions and the solvent molecules (e.g., ion-dipole interactions, hydrogen bonding).[6]

For a salt to dissolve, the energy released during solvation must be sufficient to overcome the energy required to break the crystal lattice.[8]

The Critical Role of the Solvent

The properties of the organic solvent are paramount in determining whether it can effectively solvate the ions and drive dissolution. Key solvent characteristics include:

-

Polarity and Dielectric Constant (ε): The dielectric constant is a measure of a solvent's ability to reduce the electrostatic force between charged particles.[10][11] Solvents with high dielectric constants are more effective at shielding the positive cation from the negative anion, preventing them from recombining and precipitating out of solution.[10][12] This is a primary reason why highly polar solvents are generally better at dissolving ionic salts.[10]

-

Hydrogen Bonding Capability: Solvents can be classified as hydrogen bond donors (HBD) or hydrogen bond acceptors (HBA).

-

Protic Solvents (e.g., methanol, ethanol) are excellent HBDs and can effectively solvate both the chloride anion (via hydrogen bonding to the Cl⁻) and the protonated amine cation (via interaction with the N-H⁺).

-

Aprotic Polar Solvents (e.g., DMSO, DMF) are strong HBAs but poor HBDs. They can solvate the cation effectively through their negative dipoles but are less effective at solvating the small chloride anion.

-

-

Molecular Structure: The size and shape of the solvent molecules can influence their ability to pack around the ions, affecting the stability of the solvation shell.

The interplay of these factors explains the general solubility trends for hydrochloride salts.

Predicted Solubility Profile

While experimental data is the gold standard, a qualitative solubility profile can be predicted by classifying solvents based on their physical properties. The following table summarizes the expected solubility of this compound in representative organic solvents.

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Key Interactions | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | High (24-33)[13][14] | Strong H-bonding (HBD/HBA), high polarity | High |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (37-47)[13][14] | Strong dipole-ion interactions, HBA | Moderate to Low |

| Low Polarity | Dichloromethane (DCM) | Moderate (9.1)[13][14] | Weak dipole-ion interactions | Very Low |

| Nonpolar | Toluene, Hexane | Low (<2.4)[13][14] | Primarily van der Waals forces | Insoluble |

| Ethers | Diethyl Ether, THF | Low (4.3 - 7.5)[13][14] | HBA, low polarity | Insoluble |

Note: This table provides general predictions. Actual solubility can be influenced by factors like temperature and trace amounts of water.[13][14][15][16][17]

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable method for determining equilibrium solubility is the isothermal shake-flask method.[18][19] This protocol is a self-validating system as it ensures that a true thermodynamic equilibrium is reached between the solid and liquid phases.[1]

Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (verify purity, >99%).

-

Selected organic solvents (HPLC grade or equivalent).

-

Scintillation vials or glass flasks with screw caps.

-

Orbital shaker with temperature control.

-

Analytical balance.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility).

-

Volumetric flasks and pipettes.

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, or equipment for gravimetric analysis).

2. Protocol:

-

Step 1: System Preparation

-

Accurately weigh a known amount of solvent (e.g., 2 mL) into a series of vials.

-

Add an excess amount of the hydrochloride salt to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

-

-

Step 2: Equilibration

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a predetermined period (typically 24 to 72 hours). A preliminary time-course study is recommended to determine the time required to reach equilibrium (i.e., when solubility values no longer increase over time).

-

-

Step 3: Phase Separation

-

Once equilibrium is reached, remove the vials and allow the excess solid to settle. For finer suspensions, centrifuge the vials at high speed to pellet the solid.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately pass the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Step 4: Quantification

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical method such as HPLC. A calibration curve must be prepared using standards of known concentration.

-

Alternative (Gravimetric Method): For non-volatile solutes in volatile solvents, the filtered aliquot can be evaporated to dryness under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. The mass of the remaining solid residue is then determined.

-

-

Step 5: Data Analysis

-

Calculate the concentration of the salt in the original saturated solution, accounting for all dilutions.

-

Express the solubility in standard units, such as mg/mL, g/100 g solvent, or mol/L.

-

Conclusion

The solubility of this compound in organic solvents is a complex function of the salt's inherent properties and the specific characteristics of the solvent. While theoretical principles provide a strong predictive foundation, empirical determination via robust methodologies like the isothermal shake-flask method is essential for obtaining accurate, actionable data. By understanding the interplay of lattice and solvation energies and by carefully controlling experimental variables, researchers can confidently map the solubility profile of this important pharmaceutical intermediate, enabling more efficient process development and formulation design.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. differencebetween.com [differencebetween.com]

- 7. pediaa.com [pediaa.com]

- 8. quora.com [quora.com]

- 9. difference.wiki [difference.wiki]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. scribd.com [scribd.com]

- 16. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. researchgate.net [researchgate.net]

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

An In-depth Technical Guide to the Thermodynamic Stability of trans- vs. cis-4-Amino-4-methylcyclohexanol

This guide provides a comprehensive analysis of the thermodynamic factors governing the stability of cis- and trans-4-Amino-4-methylcyclohexanol isomers. A deep understanding of stereoisomeric stability is paramount for researchers, scientists, and drug development professionals, as a molecule's three-dimensional structure fundamentally dictates its pharmacological and toxicological profile. This document will elucidate the core principles of conformational analysis, detail predictive methodologies based on established empirical data, and outline rigorous experimental and computational protocols for the validation of these principles.

The thermodynamic stability of substituted cyclohexanes is predominantly influenced by the spatial arrangement of their substituents on the cyclohexane ring, which preferentially adopts a low-energy chair conformation to minimize angular and torsional strain.[1] In this conformation, substituents can occupy one of two positions: axial or equatorial.[2]

-

Axial Positions: These bonds are parallel to the principal axis of the ring.

-

Equatorial Positions: These bonds extend from the "equator" of the ring.

A fundamental tenet of conformational analysis is that substituents, particularly bulky ones, are more stable in the equatorial position.[3] This preference is attributed to the avoidance of destabilizing steric interactions, most notably 1,3-diaxial interactions . These are repulsive forces between an axial substituent and the axial hydrogen atoms (or other substituents) located on the same face of the ring at the third carbon atom away.[4]

The energetic cost of placing a substituent in an axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.[5] A larger A-value signifies a greater preference for the equatorial position.[6]

Conformational Analysis of 4-Amino-4-methylcyclohexanol Isomers

In 4-Amino-4-methylcyclohexanol, we must consider the conformational preferences of three substituents on the cyclohexane ring: a hydroxyl group (-OH), an amino group (-NH2), and a methyl group (-CH3). The relative stability of the cis and trans isomers is determined by the chair conformation that minimizes the overall steric strain.

trans-4-Amino-4-methylcyclohexanol

For the trans isomer, the hydroxyl and amino groups are on opposite sides of the ring. This arrangement allows for a chair conformation where both the amino and hydroxyl groups can occupy equatorial positions, with the methyl group also being in an equatorial position. This diequatorial arrangement for the larger groups is generally the most stable conformation as it minimizes 1,3-diaxial interactions.[7]

cis-4-Amino-4-methylcyclohexanol

In the cis isomer, the hydroxyl and amino groups are on the same side of the ring. In any chair conformation of the cis isomer, one of these groups must occupy an axial position while the other is equatorial.[8] This will inevitably introduce some degree of 1,3-diaxial interactions, leading to higher steric strain compared to the trans isomer. The more stable chair conformer of the cis isomer will have the bulkiest group in the equatorial position.

Predictive Stability Analysis Using A-Values

To quantify the predicted stability difference, we can utilize the A-values for the relevant substituents.

| Substituent | A-Value (kcal/mol) |

| -OH | ~0.6 - 0.9 |

| -NH2 | ~1.2 - 1.8 |

| -CH3 | ~1.8 |

(Note: A-values can vary slightly depending on the solvent and experimental conditions.[9])

For trans-4-Amino-4-methylcyclohexanol, the most stable conformer can place all three substituents in equatorial positions, resulting in minimal steric strain.

For cis-4-Amino-4-methylcyclohexanol, one of the substituents (either -OH or -NH2) must be axial. The chair flip would interconvert the axial and equatorial positions of these two groups. The conformer with the less bulky group (in this case, the hydroxyl group) in the axial position would be slightly favored over the one with the more bulky amino group in the axial position. However, both conformers of the cis isomer are significantly less stable than the diequatorial conformer of the trans isomer.

Therefore, based on the principles of steric hindrance and A-values, the trans isomer of 4-Amino-4-methylcyclohexanol is predicted to be thermodynamically more stable than the cis isomer.

The Potential Role of Intramolecular Hydrogen Bonding

While steric hindrance is a dominant factor, the presence of both a hydroxyl (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) introduces the possibility of intramolecular hydrogen bonding (IMHB).[10] An IMHB can significantly influence the conformational preference of a molecule.[11] In the case of cis-4-Amino-4-methylcyclohexanol, a conformation with an axial hydroxyl group and an equatorial amino group (or vice versa) could potentially be stabilized by an IMHB between the two. However, the formation of such a bond would depend on the energetic favorability of the resulting ring-like structure versus the destabilizing steric interactions. In many cases, intermolecular hydrogen bonding with the solvent is more favorable.[12] The impact of IMHB on the stability of the cis isomer would need to be evaluated through computational modeling and specific spectroscopic studies.

Experimental Determination of Isomer Stability

The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and quantifying their relative concentrations.[8]

Experimental Workflow: Isomer Equilibration

A common method to achieve equilibrium is through acid or base catalysis, which facilitates ring-opening and closing or another mechanism that allows for interconversion of the diastereomers.

Caption: Experimental workflow for determining thermodynamic stability.

Detailed Protocol: ¹H NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative concentrations of isomers at equilibrium.[13]

-

Sample Preparation: Accurately weigh and dissolve a sample of 4-Amino-4-methylcyclohexanol (as a mixture of isomers or a pure isomer) in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

-

Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to the NMR tube.

-

Equilibration: Place the NMR tube in a temperature-controlled environment (e.g., an oil bath or a variable temperature NMR probe) and monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals until the ratio of the cis and trans isomers remains constant, indicating that equilibrium has been reached.

-

Data Acquisition: Acquire a final high-resolution one-dimensional ¹H NMR spectrum.

-

Data Analysis:

-

Identify distinct, well-resolved signals corresponding to each isomer. Protons on the carbon bearing the hydroxyl or amino group are often good candidates.

-

Integrate the signals corresponding to the cis and trans isomers.

-

Calculate the mole fraction of each isomer from the integration values.

-

-

Calculation of Thermodynamic Parameters:

-

Calculate the equilibrium constant, Keq = [trans]/[cis].

-

Calculate the standard Gibbs free energy difference between the isomers using the equation: ΔG° = -RT ln(Keq), where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.[14]

-

Computational Chemistry Approach

In parallel with experimental validation, computational chemistry provides a powerful tool for predicting the relative stabilities of isomers.[15] Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[16]

Computational Workflow

Caption: Computational chemistry workflow for stability analysis.

Detailed Computational Protocol

-

Structure Generation: Generate 3D structures of both cis- and trans-4-Amino-4-methylcyclohexanol in their respective chair conformations.

-

Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[17] This process will identify the lowest energy conformation for each isomer.

-

Frequency Calculation: Conduct a frequency calculation on each optimized structure at the same level of theory.[18] This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating the Gibbs free energy.

-

-

Energy Calculation and Comparison: The Gibbs free energy (G) of each isomer is calculated from the electronic energy, ZPVE, and thermal corrections. The relative thermodynamic stability is then determined by comparing the Gibbs free energies of the trans and cis isomers. A more negative value indicates greater stability.

Summary and Conclusions

The thermodynamic stability of 4-Amino-4-methylcyclohexanol isomers is governed by a balance of steric and electronic factors. A predictive analysis based on established A-values strongly suggests that the trans isomer, which can adopt a conformation with its major substituents in equatorial positions, is significantly more stable than the cis isomer, which must place at least one bulky group in an axial position.[19] The potential for intramolecular hydrogen bonding to stabilize the cis isomer exists but is likely to be a minor contribution compared to the destabilizing steric interactions.

Rigorous experimental determination of the equilibrium constant via techniques such as NMR spectroscopy, coupled with high-level computational chemistry calculations, provides a robust framework for validating this prediction. For professionals in drug development and medicinal chemistry, a thorough understanding and application of these principles and methodologies are critical for the rational design of stereochemically defined and therapeutically effective molecules.

References

-

Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]

-

Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. YouTube. Available at: [Link]

-

Conformational Analysis of Cyclohexane: Examples & Changes. StudySmarter. Available at: [Link]

-

(PDF) Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. ResearchGate. Available at: [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]

- Table of A-Values.

-

Ring Conformations. Michigan State University Department of Chemistry. Available at: [Link]

-

Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. Available at: [Link]

-

A value. Wikipedia. Available at: [Link]

-

Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. Master Organic Chemistry. Available at: [Link]

-

7.1.4: Substituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

4.4 Substituted Cyclohexanes. KPU Pressbooks. Available at: [Link]

-

3.8: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. PMC - NIH. Available at: [Link]

-

What is the most thermodynamically stable chair conformation for the substituents on cis-4-tert-butylcyclohexanol?. Homework.Study.com. Available at: [Link]

-

How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. YouTube. Available at: [Link]

-

Cyclohexane 'A values' for Substituents. Reddit. Available at: [Link]

-

Cis-trans Relationship in Cyclohexane. Unacademy. Available at: [Link]

-

4.3 Conformation Analysis of Cyclohexane. KPU Pressbooks. Available at: [Link]

-

Steric Hindrance. ChemTalk. Available at: [Link]

-

Cyclohexane Conformational Analysis. Available at: [Link]

-

Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC - NIH. Available at: [Link]

- Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo.

-

Hydrogen bonding, steric effects and thermodynamics of partitioning. R Discovery. Available at: [Link]

-

Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

-

Energetics of Cyclohexane Isomers: A Density-Functional Study. Journal of the Korean Physical Society. Available at: [Link]

-

Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. ResearchGate. Available at: [Link]

-

Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. ResearchGate. Available at: [Link]

-

Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. PMC - NIH. Available at: [Link]